molecular formula C14H8F6 B1390573 4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene CAS No. 1138445-35-8

4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene

Cat. No. B1390573
CAS RN: 1138445-35-8
M. Wt: 290.2 g/mol
InChI Key: OATPJHOIFUCJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene” is a complex organic molecule. It contains a benzene ring, which is a six-membered ring of carbon atoms, each bonded to a hydrogen atom . The molecule also contains several fluorine atoms, which are attached to the carbon atoms in the benzene ring . Fluorine atoms are often used in organic chemistry to modify the properties of organic compounds .


Synthesis Analysis

The synthesis of such compounds often involves the use of specialized techniques and reagents . For example, the Sonogashira cross-coupling of 1,4-dibromo-2-(trifluoromethyl)benzene affords functionalized alkynyl-substituted (trifluoromethyl)benzenes . Another method involves the use of alcohols, phenols, amines, anilines, and pyridines under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic methods . The presence of fluorine atoms in the molecule can significantly affect its electronic structure and properties .


Chemical Reactions Analysis

This compound, like other organic compounds containing a benzene ring and fluorine atoms, can undergo various chemical reactions . For example, it can participate in [3+2]cycloaddition reactions with benzonitrile oxide . It can also undergo direct trifluoromethoxylation of aliphatic substrates with 2,4‐Dinitro (trifluoromethoxy)benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzene ring and the fluorine atoms . For example, benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . The presence of fluorine atoms can affect the polarity of the molecule, its reactivity, and its interactions with other molecules .

Scientific Research Applications

Fluorescence and Photophysical Properties

  • The study of fluorescence spectra and quenching of singlet state emission in fluoro(trifluoromethyl)benzenes, including variants of 4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene, has revealed detailed photophysical processes. These processes are crucial in understanding the photochemistry of such compounds, with applications in material science and photochemical reactions (Al-ani, 1973).

Chemical Synthesis and Reactions

  • Research has focused on the synthesis and reactions of trifluoromethyl benzenes. For example, the fluorination of bis-(trifluoromethyl)benzene has been studied, highlighting the potential for creating new chemical compounds with specific properties (Parsons, 1972). Similarly, the synthesis of intermediates for pharmaceutical compounds like bicalutamide demonstrates the role of such chemicals in drug development (Tong-bin, 2012).

Material Science and Polymer Chemistry

  • The development of hyperbranched poly(arylene ether)s using trifluoromethyl-activated monomers, including variants of 4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene, has shown significant potential in material science. These polymers exhibit excellent thermal stability and unique physical properties, making them suitable for advanced applications (Banerjee et al., 2009).

Safety and Hazards

Like other organic compounds, this compound should be handled with care. It may be combustible and could cause skin and eye irritation . It is recommended to use appropriate personal protective equipment when handling this compound .

Future Directions

The study and use of fluorinated organic compounds is a rapidly growing field in chemistry . These compounds have a wide range of applications, from pharmaceuticals to materials science . The development of new methods for the synthesis and functionalization of these compounds is an active area of research .

properties

IUPAC Name

4-[difluoro(phenyl)methyl]-2-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6/c15-12-8-10(6-7-11(12)14(18,19)20)13(16,17)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATPJHOIFUCJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene
Reactant of Route 2
4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene
Reactant of Route 4
4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene
Reactant of Route 6
4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.